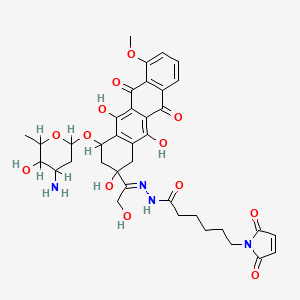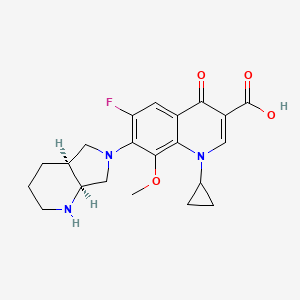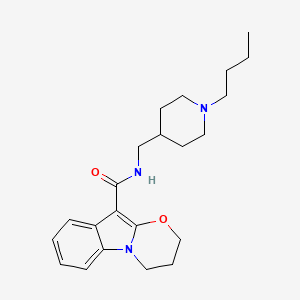
15-Deoxy-delta-12,14-prostaglandin J2
Vue d'ensemble
Description
15-Deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) is a prostaglandin J2 (PGJ2) metabolite and a naturally occurring derivative of prostaglandin D2 . It is produced during inflammatory processes and has been explored in some detail over the last 20 years . By triggering the PPAR-γ signalling pathway, it plays many roles and exerts antitumour, anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects .
Synthesis Analysis
15d-PGJ2 is formed from PGD2 by the elimination of two molecules of water . It binds selectively to PPARγ with an EC50 value of 2 µM in a murine chimera system . 15d-PGJ2 is more potent than PGD2, Δ12-PGJ2, and PGJ2 in stimulating lipogenesis in C3H10T1/2 cells .Molecular Structure Analysis
15d-PGJ2 is an electrophilic lipid mediator derived from PGD2 with potent anti-inflammatory effects . These effects are likely due to the covalent modification of cellular proteins, via a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring .Chemical Reactions Analysis
15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 . Further studies indicated that both H2O2 and tBH caused an increase in reactive oxygen species and depolarization of mitochondrial membrane potential .Physical And Chemical Properties Analysis
15d-PGJ2 is a liquid at room temperature . Its empirical formula is C20H28O3 , and its molecular weight is 316.43 .Applications De Recherche Scientifique
Modulation of Pro-Labour and Pro-Inflammatory Responses
15d-PGJ2 has been found to modulate pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells . It has been shown to delay lipopolysaccharide (LPS) induced preterm labour in mice and improve pup survival . This compound also has an immunomodulatory effect on the transcription factors NF-κB and AP-1, pro-inflammatory cytokines, and contraction associated proteins in human cultured myocytes, vaginal epithelial cell line (VECs) and primary amnion epithelial cells (AECs) .
Prevention of Reactive Oxygen Species Generation
15d-PGJ2 has been shown to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . It has been found to have a modest decrease in reactive oxygen species generation, and a significant restoration of mitochondrial membrane potential .
Regulation of Lipid Accumulation
This compound has been used to study its effect on lipid accumulation, viability/mitochondrial activity, and amount of vasculature in vascularized adipose tissue model . It acts as a peroxisome proliferator-activated receptor (PPARγ) agonist to activate intestinal fatty acid binding protein (I-FABP)-PPARγ pathway .
Regulation of Bone Metabolism
15d-PGJ2 plays an important regulatory role in rheumatoid arthritis (RA), osteosarcoma, and bone metastases via a PPARγ-independent pathway . It helps in controlling the balance between osteoclastogenesis and osteoblastogenesis in humans, which is important for regulating bone metabolism .
Induction of Synoviocyte Apoptosis
15d-PGJ2 induces synoviocyte apoptosis and suppresses adjuvant-induced arthritis in rats .
Inhibition of Human Lung Cancer Cell Growth
This compound has been found to inhibit human lung cancer cell growth by inducing apoptosis .
Mécanisme D'action
Target of Action
The primary target of 15d-PGJ2 is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . 15d-PGJ2 is a natural agonist of PPAR-γ .
Mode of Action
15d-PGJ2 interacts with its primary target, PPAR-γ, by binding to the receptor with high affinity . This interaction triggers the PPAR-γ signaling pathway, leading to various cellular responses . Interestingly, 15d-PGJ2 also elicits PPAR-γ-independent inhibition of Nuclear Factor-kappa B (NF-κB) dependent transcription .
Biochemical Pathways
The activation of PPAR-γ by 15d-PGJ2 leads to the modulation of various biochemical pathways. It has been reported to inhibit the induction of inflammatory response genes, including inducible Nitric Oxide Synthase (iNOS) and Tumor Necrosis Factor alpha (TNF-α), in a PPAR-γ-dependent manner . Furthermore, 15d-PGJ2 has been shown to regulate the inflammatory response in vivo .
Result of Action
The action of 15d-PGJ2 results in various molecular and cellular effects. It has been reported to exert anti-tumor, anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects . It induces apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . It also promotes differentiation of fibroblasts to adipocytes .
Action Environment
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUMKCAEVRUBK-GODQJPCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043706 | |
| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Deoxy-d-12,14-PGJ2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
15-Deoxy-delta-12,14-prostaglandin J2 | |
CAS RN |
87893-55-8 | |
| Record name | 15-Deoxy-Δ12,14-prostaglandin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-DEOXY-.DELTA.12,14-PROSTAGLANDIN J2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALI977775J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-Deoxy-d-12,14-PGJ2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)












